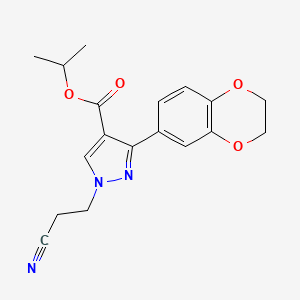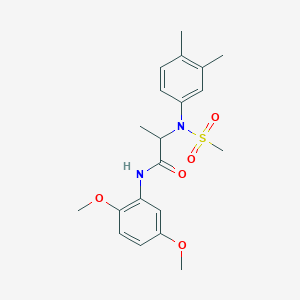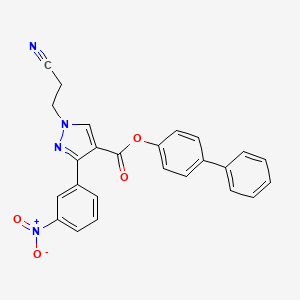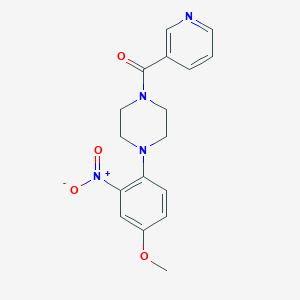![molecular formula C19H17N3O3S B4172417 4-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4172417.png)
4-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide involves complex reactions, including nucleophilic displacement and poly-condensation processes. For instance, one method involves the direct poly-condensation of bis(aminophenoxy) benzonitrile with aromatic dicarboxylic acids, demonstrating the intricate procedures required to create such compounds (Saxena et al., 2003).
Molecular Structure Analysis
Molecular structure analysis, including density functional theory (DFT), reveals detailed insights into the electronic properties and potential energy distribution of related compounds. These analyses are crucial for understanding the reactivity and stability of the molecule under various conditions (FazilathBasha et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide derivatives are influenced by their molecular structure, leading to a variety of biological activities. For instance, the base-catalyzed Lossen rearrangement and the acid-catalyzed Beckmann rearrangement demonstrate the compound's reactivity towards forming bioactive molecules (Fahmy et al., 1977).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, are determined by the molecular structure and substituents present in the compound. Compounds with similar structures have shown amorphous characteristics and stability up to temperatures over 400°C, indicating the robustness of these materials under various conditions (Banihashemi & Eghbali, 1976).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and stability under different environmental conditions, are critical for the compound's applications in research and industry. Studies have explored the synthesis and reactivity of related benzamide derivatives, highlighting the versatility and potential of these compounds in creating novel materials and pharmaceuticals (Morgan et al., 1990).
properties
IUPAC Name |
4-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-15-5-4-12-20-13-15)16-8-10-17(11-9-16)22-26(24,25)18-6-2-1-3-7-18/h1-13,22H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFPUHXCVANUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide](/img/structure/B4172336.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4172366.png)

![N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4172376.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4172393.png)
![N-(2,6-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4172400.png)
![4,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4172405.png)
![isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4172411.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4172420.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4172430.png)
